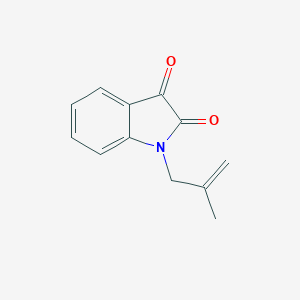

1-(2-Methylprop-2-enyl)indole-2,3-dione

Description

Contextual Significance of Indole-2,3-dione (Isatin) as a Heterocyclic Scaffold

Indole-2,3-dione, commonly known as isatin (B1672199), is a naturally occurring bicyclic heterocyclic compound first discovered in 1840. researchgate.net It consists of an indole (B1671886) nucleus with ketone groups at positions 2 and 3. This structural arrangement imparts a high degree of reactivity and makes isatin a versatile precursor in the synthesis of a wide array of heterocyclic compounds and spiro-heterocyclic systems. researchgate.netresearchgate.net

The isatin scaffold is considered a "privileged structure" in medicinal chemistry. Its derivatives are found in various natural sources and can be synthesized through multiple established methods. researchgate.netresearchgate.net The chemical versatility of isatin allows for substitutions at several positions, including the nitrogen atom (N-1), the carbonyl groups (C-2 and C-3), and the aromatic benzene (B151609) ring (C-4 to C-7). nih.gov This adaptability has made the isatin core a focal point for the development of compounds with a broad spectrum of biological and pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. researchgate.netnih.gov

Academic Relevance of N-Substituted Indole-2,3-diones in Organic and Medicinal Chemistry

Among the various modifications of the isatin core, substitution at the N-1 position has been a particularly fruitful area of research in organic and medicinal chemistry. The introduction of different substituents on the nitrogen atom significantly influences the molecule's physicochemical properties, such as lipophilicity and steric profile, which in turn can modulate its biological activity. nih.gov

The synthesis of N-substituted isatin derivatives is a key strategy for creating new chemical entities with enhanced or novel therapeutic potential. researchgate.net For instance, structure-activity relationship (SAR) studies have frequently shown that N-alkylation or N-arylation can lead to a marked enhancement in the biological efficacy of isatin-based compounds. nih.govnih.gov Research has demonstrated that these N-substituted derivatives are implicated in a variety of biological actions, such as the inhibition of specific enzymes or the modulation of cellular pathways, making them valuable leads in drug discovery programs. mdpi.comnih.gov The academic pursuit of novel N-substituted indole-2,3-diones continues to yield compounds with promising activities against a range of diseases. nih.gov

Specific Research Focus on 1-(2-Methylprop-2-enyl)indole-2,3-dione within this Class

This compound, also known as N-methallylisatin, is a specific derivative within the broad class of N-substituted isatins. This compound is characterized by the attachment of a 2-methylprop-2-enyl group (commonly known as a methallyl group) to the nitrogen atom of the isatin scaffold.

The synthesis of such N-substituted isatins typically involves the reaction of isatin with an appropriate alkylating agent, in this case, a methallyl halide (e.g., 3-bromo-2-methyl-1-propene), in the presence of a base. A general procedure for N-alkylation involves dissolving isatin in a polar aprotic solvent like dimethylformamide (DMF), adding a base such as potassium carbonate to deprotonate the indole nitrogen, followed by the addition of the alkyl halide. nih.gov

While the broader class of N-substituted isatins is the subject of extensive research, detailed studies focusing specifically on the synthesis, characterization, and biological evaluation of this compound are not widely documented in peer-reviewed literature. Its chemical properties can be inferred from its structure, and it serves as a representative example of how the isatin core can be functionalized at the N-1 position with an unsaturated alkyl chain.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 1-(2-methylprop-2-en-1-yl)indole-2,3-dione |

| Synonyms | N-methallylisatin |

| Structure | A methallyl group attached to the nitrogen at position 1 of the indole-2,3-dione core. |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylprop-2-enyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)12(13)15/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBDXXUUQMKNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization Strategies of 1 2 Methylprop 2 Enyl Indole 2,3 Dione

Reactivity of the Indole-2,3-dione Core

The indole-2,3-dione, or isatin (B1672199), core is a versatile scaffold in organic synthesis. dergipark.org.trresearchgate.net Its reactivity is dominated by the presence of two carbonyl groups at the C2 and C3 positions and an aromatic benzene (B151609) ring. nih.gov

The C2 (amide) and C3 (ketone) carbonyl groups of the isatin core are key sites for nucleophilic attack and condensation reactions. The C3 carbonyl is generally more electrophilic and reactive than the C2 amide carbonyl. nih.govresearchgate.net This differential reactivity allows for selective transformations.

Common reactions at the C3 carbonyl include:

Condensation Reactions: The C3 carbonyl readily undergoes condensation with a variety of active methylene (B1212753) compounds and amines. For instance, reaction with primary aromatic amines can form Schiff bases (3-imino derivatives). nih.gov

Aldol (B89426) Condensation: Isatin derivatives can participate in aldol condensation reactions, which are crucial for the synthesis of various bioactive compounds. nih.govrsc.org

Wittig Reaction: The C3 carbonyl can be converted to an exocyclic double bond via the Wittig reaction.

Reduction: Selective reduction of the C3 carbonyl can lead to 3-hydroxy-2-oxindoles, while reduction of both carbonyls can yield indoles. scielo.br

Spirocyclization: The C3 position is a common site for the construction of spirocyclic systems, which are prevalent in many natural products and pharmaceuticals. nih.govresearchgate.net Three-component reactions involving isatin are often employed for the synthesis of spirooxindoles. nih.gov

The C2 amide carbonyl is less reactive but can undergo nucleophilic attack, often leading to ring-opening of the five-membered ring. researchgate.netresearchgate.net For example, under strong basic conditions, hydrolysis can occur, leading to the formation of isatinic acid derivatives.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Schiff Base Formation | Aromatic amines, acidic or basic catalyst | 3-Iminoisatins | nih.gov |

| Aldol Condensation | Active methylene compounds, base | 3-Substituted-3-hydroxyoxindoles | nih.govrsc.org |

| Spirocyclization | Multi-component reactions (e.g., with amino acids and alkynes) | Spirooxindoles | nih.gov |

| Reduction | Reducing agents (e.g., NaBH4) | 3-Hydroxy-2-oxindoles | scielo.br |

| Ring Opening | Strong base (e.g., NaOH) | Isatinic acid derivatives | researchgate.netresearchgate.net |

The benzene ring of the isatin core can undergo electrophilic aromatic substitution reactions. The substitution pattern is influenced by the existing substituents on the ring and the nature of the N1-substituent. Generally, electrophilic attack occurs at the C5 and C7 positions. researchgate.netcalstate.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Nitration of isatin, typically with a mixture of nitric acid and sulfuric acid, yields 5-nitroisatin. dergipark.org.trresearchgate.net

Halogenation: Halogenation reactions, such as bromination, can introduce halogen atoms onto the aromatic ring, often at the C5 and/or C7 positions. calstate.edu

Friedel-Crafts Reactions: Isatin can undergo Friedel-Crafts acylation and alkylation, although the reaction conditions need to be carefully controlled due to the deactivating nature of the carbonyl groups. nih.govrsc.org

Sulfonation: Sulfonation with fuming sulfuric acid can also occur on the aromatic ring.

Reactivity and Transformations of the N-(2-Methylprop-2-enyl) Moiety

The N-(2-methylprop-2-enyl) group introduces a reactive alkene functionality into the molecule, opening up a range of synthetic possibilities that are distinct from the chemistry of the isatin core itself.

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. wikipedia.orgresearchgate.net The alkene of the N-(2-methylprop-2-enyl) group can participate in various metathesis reactions, such as:

Ring-Closing Metathesis (RCM): If another alkene is present in a suitable position within the molecule, RCM can be used to form a new ring. For 1-(2-methylprop-2-enyl)indole-2,3-dione, this would require the prior introduction of another olefinic chain.

Cross-Metathesis (CM): This reaction with another olefin allows for the synthesis of new, more complex N-alkenyl isatin derivatives. This is a versatile method for modifying the N-substituent. nih.gov

Enyne Metathesis: Reaction with an alkyne can lead to the formation of a conjugated diene system.

Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are commonly employed for these transformations due to their high functional group tolerance. researchgate.netnih.gov

The double bond of the N-(2-methylprop-2-enyl) group can act as a dienophile or a dipolarophile in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): While the isolated double bond is not a typical dienophile for standard Diels-Alder reactions, electron-deficient dienes could potentially react. More commonly, the indole (B1671886) nucleus itself can act as the diene component in cycloadditions, though the N-substituent can influence this reactivity. researchgate.netnih.gov

[3+2] Cycloaddition: The alkene can react with 1,3-dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings. This provides a route to novel fused and spiro-heterocyclic systems. mdpi.com

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane (B1203170) rings.

The allylic methyl groups and the allylic methylene group attached to the nitrogen are potential sites for functionalization through various C-H activation and allylic substitution strategies.

Allylic Oxidation: Reagents like selenium dioxide (SeO2) or chromium-based oxidants can introduce a hydroxyl group or a carbonyl group at the allylic position.

Allylic Halogenation: Reagents such as N-bromosuccinimide (NBS) can introduce a bromine atom at the allylic position, which can then be displaced by a variety of nucleophiles.

Palladium-Catalyzed Allylic C-H Functionalization: Modern transition-metal catalysis offers methods for the direct functionalization of allylic C-H bonds, providing a more atom-economical approach to introducing new functional groups. rsc.org This can include allylic amination, alkylation, and arylation.

| Reaction Type | Potential Reagents and Conditions | Expected Product Feature | Reference |

|---|---|---|---|

| Cross-Metathesis | Another olefin, Ru-based catalyst (e.g., Grubbs' catalyst) | Modified N-alkenyl chain | wikipedia.orgnih.gov |

| [3+2] Cycloaddition | 1,3-dipoles (e.g., azides, nitrones) | Fused or spiro five-membered heterocycle | mdpi.com |

| Allylic Bromination | N-Bromosuccinimide (NBS), light or radical initiator | Bromo-functionalized N-alkenyl chain | mdpi.com |

| Allylic C-H Functionalization | Pd catalyst, oxidant, nucleophile | Direct introduction of new functional groups at the allylic position | rsc.org |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials. iaea.orgmdpi.com Isatin and its derivatives are privileged substrates in MCRs for generating molecular diversity. nih.gov

A common MCR involving isatins is the 1,3-dipolar cycloaddition of azomethine ylides. nih.gov In this process, this compound would react with an α-amino acid (such as sarcosine (B1681465) or proline) via a decarboxylative condensation to generate a transient azomethine ylide. This 1,3-dipole can then be trapped in situ by a suitable dipolarophile to construct highly substituted spiro-pyrrolidine or spiro-pyrrolizidine oxindole (B195798) systems. nih.govresearchgate.net The reaction is known for its high degree of regio- and stereoselectivity. iaea.org

The general mechanism for this type of three-component reaction is outlined below:

Azomethine Ylide Formation: Condensation of this compound with a secondary α-amino acid leads to the formation of an intermediate which, upon decarboxylation, generates the corresponding azomethine ylide.

Cycloaddition: The generated 1,3-dipole reacts with an electron-deficient alkene (dipolarophile), such as a maleimide (B117702) or an activated alkyne, via a [3+2] cycloaddition to yield the spiroheterocyclic product. nih.gov

The versatility of this reaction allows for a wide range of dipolarophiles to be employed, leading to a library of complex spirooxindoles. The N-methallyl group is expected to remain intact throughout the reaction sequence, providing a handle for further synthetic transformations if desired.

Derivatization to Spiroheterocyclic Systems and Other Fused Ring Structures

The C3-carbonyl group of this compound is highly electrophilic, making it an ideal anchor point for the construction of spirocyclic systems. Spirooxindoles, which feature a spiro-fused ring at the C3 position of the oxindole core, are prominent motifs in numerous natural products and pharmacologically active molecules. beilstein-journals.org

Synthesis of Spiro-pyrrolidine Oxindoles: As discussed in the context of MCRs, the most prevalent method for synthesizing spiro-pyrrolidine oxindoles is the [3+2] cycloaddition of an azomethine ylide derived from this compound and an amino acid with various olefinic dipolarophiles. nih.gov This reaction provides a direct and highly diastereoselective route to these complex scaffolds. nih.gov

Below is a representative table illustrating the types of products expected from such reactions, based on studies with analogous N-substituted isatins.

| Reactant 1 | Reactant 2 | Dipolarophile | Product Type |

| This compound | Sarcosine | N-Phenylmaleimide | Spiro[indole-3,2'-pyrrolidine] |

| This compound | L-Proline | Dimethyl acetylenedicarboxylate | Spiro[indole-3,1'-pyrrolizine] |

| This compound | Thiazolidine-4-carboxylic acid | (E)-Chalcone | Spiro[indole-3,5'-thiazolo[3,2-a]pyrrole] |

Synthesis of Other Fused Ring Structures: Beyond spiro-pyrrolidines, the isatin core can be elaborated into various other fused heterocyclic systems. For instance, reactions with binucleophilic reagents can lead to the formation of rings fused to the [a] face (N1-C2 bond) or [b] face (C2-C3 bond) of the indole nucleus. Reactions involving the C2-carbonyl and the N1-nitrogen often lead to quinoline (B57606) or quinoxaline-type fused systems, although these typically require specific precursors other than a pre-formed N-substituted isatin.

More commonly, derivatization at the C3-position can be followed by intramolecular cyclization reactions. The N-methallyl group itself contains a reactive double bond that could potentially participate in intramolecular cycloaddition or ene reactions under specific catalytic conditions, leading to novel fused polycyclic indole alkaloids, though such specific pathways for this substrate are not yet documented.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 2 Methylprop 2 Enyl Indole 2,3 Dione

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 1-(2-Methylprop-2-enyl)indole-2,3-dione in solution. Analysis of ¹H, ¹³C, and various 2D-NMR spectra provides unambiguous assignment of all proton and carbon atoms, confirming the connectivity and constitution of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the 2-methylprop-2-enyl (methallyl) substituent. The aromatic region typically displays complex splitting patterns between 7.0 and 7.8 ppm, characteristic of a disubstituted benzene (B151609) ring. The protons of the N-methallyl group are anticipated in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework. The two carbonyl carbons of the dione (B5365651) moiety are expected to resonate at low field (downfield), typically above 158 ppm. The aromatic carbons appear in the intermediate region, while the aliphatic carbons of the methallyl group are found at high field (upfield).

2D-NMR Spectroscopy: To resolve any ambiguities in the one-dimensional spectra and to confirm the precise atomic connectivity, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH), helping to identify adjacent protons within the aromatic ring and the methallyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for confirming the connection of the methallyl group to the nitrogen atom (N1) of the indole ring and for assigning quaternary carbons.

The following tables summarize the predicted chemical shifts for this compound based on data from structurally similar N-substituted isatin (B1672199) derivatives. rsc.orgresearchgate.net

Interactive Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~7.6 - 7.8 | d |

| H-5 | ~7.1 - 7.3 | t |

| H-6 | ~7.5 - 7.7 | t |

| H-7 | ~7.0 - 7.2 | d |

| N-CH₂ | ~4.5 - 4.8 | s |

| =CH₂ | ~4.9 - 5.1 | s (2H) |

| -CH₃ | ~1.7 - 1.9 | s |

Interactive Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~158.5 |

| C-3 (C=O) | ~183.2 |

| C-3a | ~117.8 |

| C-4 | ~125.4 |

| C-5 | ~124.3 |

| C-6 | ~138.5 |

| C-7 | ~110.1 |

| C-7a | ~150.9 |

| N-CH₂ | ~48.0 |

| C(CH₃)= | ~140.0 |

| =CH₂ | ~114.5 |

| -CH₃ | ~20.1 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the two carbonyl groups. The α-keto carbonyl group (C3=O) and the γ-lactam carbonyl group (C2=O) have distinct stretching frequencies. Other key absorptions include those from the aromatic ring and the alkene moiety of the substituent. rsc.orgacgpubs.orgnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibrations of both the aromatic ring and the methallyl group are expected to be strong in the Raman spectrum due to the non-polar nature of these bonds.

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Ketone, C3) | Stretch | ~1725 | Strong |

| C=O (Lactam, C2) | Stretch | ~1745 | Strong |

| C=C (Alkene) | Stretch | ~1650 | Medium |

| C=C (Aromatic) | Stretch | ~1610, 1470 | Strong-Medium |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, MALDI-TOFMS, GC-MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation pathways of a compound, which further corroborates its structure.

Molecular Weight Determination: The molecular formula of this compound is C₁₃H₁₁NO₂, corresponding to a monoisotopic mass of 213.0790 Da. High-resolution mass spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source, can confirm this elemental composition with high accuracy by detecting the protonated molecule [M+H]⁺ at m/z 214.0863. scielo.org.mx

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation of the parent ion. The fragmentation pattern provides valuable structural information. For N-substituted isatins, a common fragmentation pathway involves the cleavage of the N-C bond of the substituent. scielo.org.mxnih.govresearchgate.net

Primary Fragmentation: The most likely initial fragmentation is the loss of the methallyl group (C₄H₇•, 55.05 Da) via homolytic cleavage, resulting in an ion at m/z 158, or the loss of a methallyl cation to leave a radical anion of isatin at m/z 147. A common pathway is the cleavage of the N-CH₂ bond to generate the stable isatinyl cation at m/z 146.

Secondary Fragmentation: The resulting isatinyl fragment (m/z 146) can undergo further characteristic fragmentation, such as the sequential loss of two carbon monoxide (CO) molecules (28 Da each), leading to ions at m/z 118 and m/z 90. scielo.org.mx

Interactive Table: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₃H₁₂NO₂]⁺ | 214.0863 | Protonated molecular ion |

| [M-C₄H₇]⁺ | [C₉H₄NO₂]⁺ | 158.0237 | Loss of methallyl radical |

| [Isatin-H]⁺ | [C₈H₄NO]⁺ | 146.0287 | Cleavage of N-substituent |

| [C₇H₄NO]⁺ | [C₇H₄NO]⁺ | 118.0338 | Loss of CO from m/z 146 |

| [C₆H₄N]⁺ | [C₆H₄N]⁺ | 90.0338 | Loss of CO from m/z 118 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the surveyed literature, the solid-state structures of numerous N-substituted indole-2,3-dione derivatives are known. nih.govresearchgate.netmdpi.com Based on these related structures, several key features can be predicted:

Planarity: The core indole-2,3-dione ring system is expected to be largely planar.

Conformation: The orientation of the N-methallyl group relative to the indole ring will be defined by the torsion angles around the N1-C1' bond.

Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by van der Waals forces and potentially weak C-H···O intermolecular hydrogen bonds involving the carbonyl oxygen atoms.

Interactive Table: Typical Crystallographic Parameters for N-Substituted Isatins

| Parameter | Typical Value/System | Reference |

| Crystal System | Monoclinic or Triclinic | nih.govmdpi.com |

| Space Group | P2₁/c, P-1 | mdpi.comresearchgate.net |

| Z (Molecules per unit cell) | 2 or 4 | nih.gov |

| Key Interactions | van der Waals, C-H···O | nih.gov |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of fractions during purification. Using silica (B1680970) gel plates (SiO₂) and a mobile phase consisting of a hexane/ethyl acetate (B1210297) mixture, the compound can be visualized under UV light (254 nm) due to its chromophoric indole-2,3-dione core. The retention factor (Rf) can be modulated by adjusting the polarity of the eluent. rsc.org

Column Chromatography: For preparative scale purification, flash column chromatography is the standard method. The crude product is loaded onto a silica gel column and eluted with a solvent system, typically a gradient of ethyl acetate in hexane, guided by prior TLC analysis. Fractions are collected and analyzed by TLC to pool the pure compound. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC can be used for high-resolution separation and precise purity determination. A reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile/water or methanol/water would be appropriate for this moderately polar compound. A UV detector set to the absorbance maximum of the indole-2,3-dione chromophore would be used for detection.

Computational Chemistry and Theoretical Studies of 1 2 Methylprop 2 Enyl Indole 2,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

For the general class of isatin (B1672199) derivatives, Density Functional Theory (DFT) is a common method to investigate electronic properties. nih.govuokerbala.edu.iq Such studies typically calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter used to predict a molecule's stability and reactivity. uokerbala.edu.iq Natural Bonding Orbital (NBO) analysis is also used to understand intramolecular charge transfer and electron density. uokerbala.edu.iq However, no published studies have applied these DFT calculations specifically to 1-(2-Methylprop-2-enyl)indole-2,3-dione to provide data on its electronic structure or reactivity profile.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for analyzing the conformational flexibility and intermolecular interactions of molecules, particularly in the context of their biological targets. While MD simulations have been used to study other isatin derivatives to understand their binding mechanisms with proteins, no specific research is available that details the conformational analysis of this compound. Such a study would be valuable for understanding how the methallyl substituent influences the molecule's shape and potential interactions with biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. Numerous QSAR studies have been conducted on various sets of indole (B1671886) and isatin derivatives to predict their efficacy as anticancer, antimicrobial, or antiviral agents. researchgate.netnih.gov These models use molecular descriptors to build statistical relationships that can guide the design of new, more potent compounds. Despite the wide application of QSAR to this class of compounds, no studies have included this compound in their dataset, and therefore no specific mechanistic insights based on QSAR modeling are available for this particular molecule.

Reaction Pathway Analysis using Theoretical Methods

The synthesis of this compound typically involves the N-alkylation of the isatin core. mdpi.comresearchgate.net Theoretical methods, including DFT, can be used to analyze reaction pathways, calculate activation energies, and predict the regioselectivity of such reactions. While the general mechanism of isatin N-alkylation is understood, a specific and detailed theoretical analysis of the reaction pathway involving 2-methylprop-2-enyl halides has not been published. Such an analysis would provide deeper insight into the reaction kinetics and thermodynamics.

Mechanistic Investigations of Biological and Biochemical Interactions

Enzyme Inhibition Mechanism Studies

The isatin (B1672199) core is a well-established pharmacophore known to interact with various enzymes. The mechanisms of inhibition are diverse and depend heavily on the specific enzyme's active site architecture and the nature of the substituents on the isatin ring.

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression by catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. osti.govnih.gov Upregulation of IDO1 in the tumor microenvironment helps cancer cells evade the immune system, making it a significant target in immuno-oncology. osti.govnih.gov

A novel and effective mechanism for inhibiting IDO1 involves targeting its heme-free, or "apo," form. osti.govnih.gov Unlike traditional inhibitors that coordinate with the heme iron, apo-form binders function by displacing the essential heme cofactor. osti.govnih.gov This mechanism is facilitated by an intrinsically high rate of heme dissociation from the enzyme. osti.govnih.gov The inhibitor then occupies the heme-binding pocket, preventing the cofactor from re-associating with the enzyme, thereby rendering it inactive. osti.gov X-ray crystallography has confirmed that this class of inhibitors binds to IDO1 in a manner that physically blocks heme from rebinding. osti.govnih.gov This mode of inhibition is independent of the enzyme's turnover and confers a long-lasting inhibitory effect. osti.govnih.gov The physiological relevance of this target is significant, as the apo-form of IDO1 is a predominant and activatable species within cells. osti.gov

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thus terminating the nerve impulse. nih.govsemanticscholar.org Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.govsemanticscholar.org

Derivatives of isoindoline-1,3-dione, which share structural similarities with the indole-2,3-dione core, have been investigated as AChE inhibitors. nih.govmdpi.comnih.gov Docking studies suggest that these inhibitors bind within the active site of AChE, mimicking the binding mode of established drugs like donepezil. nih.govsemanticscholar.org The inhibitory mechanism involves interactions with key residues in the enzyme's active site. The potency of these compounds is highly dependent on the nature and position of substituents on the aromatic ring systems. For instance, electron-withdrawing groups such as chloro, fluoro, and nitro moieties on an associated benzyl (B1604629) ring have been shown to significantly influence inhibitory potency. nih.govsemanticscholar.org

| Compound Class | Target Enzyme | General Inhibition Mechanism | Key Structural Features |

| Heme-displacing Compounds | IDO1 | Binds to the heme-free (apo) form of the enzyme, preventing heme cofactor re-binding. osti.govnih.gov | Competes with heme for the binding pocket. nih.gov |

| Isoindoline-1,3-dione Derivatives | AChE | Binds to the enzyme active site, blocking acetylcholine hydrolysis. nih.govsemanticscholar.org | Substituents on associated aromatic rings influence binding affinity. semanticscholar.org |

Aldose Reductase (AR): Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.com Under hyperglycemic conditions, this pathway becomes overactive, leading to osmotic stress and contributing to diabetic complications like neuropathy, retinopathy, and nephropathy. nanobioletters.comnih.gov Therefore, aldose reductase inhibitors (ARIs) are a promising therapeutic approach. nih.govopenmedicinalchemistryjournal.com

The general mechanism for ARIs involves binding to the enzyme's active site. This site contains a so-called "anion binding pocket" and a non-polar region. mdpi.com Effective inhibitors typically possess a polar moiety, such as a carboxylic acid group, that interacts with the anion binding pocket, and a hydrophobic part that engages with the non-polar region. mdpi.com Indole-based structures have been explored as ARIs, where the indole (B1671886) scaffold can serve as the hydrophobic component that fits into the active site. nih.govnanobioletters.com

Aminopeptidase N (APN): Aminopeptidase N (APN/CD13) is a zinc metallopeptidase often overexpressed on the surface of tumor cells. It plays a role in tumor invasion, metastasis, and angiogenesis. nih.govnih.gov Inhibition of APN in cancer cells can trigger an amino acid deprivation response (AADR). This is a stress response characterized by the upregulation of amino acid transporters and the activation of stress-related pathways, ultimately leading to cancer cell death via apoptosis. nih.gov While specific studies on 1-(2-Methylprop-2-enyl)indole-2,3-dione are not detailed, compounds containing related scaffolds, such as piperidinediones, have been developed as APN inhibitors. nih.gov

Interaction with Biomolecules and Cellular Components (e.g., DNA, Proteins)

The indole nucleus, the core of this compound, is capable of interacting with various biological macromolecules. Studies on related indole compounds demonstrate potential mechanisms of interaction with DNA. One primary mode of non-covalent interaction is groove binding, where the molecule fits into the minor groove of the DNA double helix. nih.gov This type of interaction is typically stabilized by hydrogen bonds and hydrophobic interactions and generally does not cause significant disruption to the DNA structure. nih.gov

Alternatively, metabolic activation of some indole derivatives can lead to the formation of reactive intermediates capable of forming covalent adducts with DNA. nih.gov For example, the pneumotoxin 3-methylindole (B30407) is metabolized to a reactive 3-methyleneindolenine (B1207975) intermediate that can covalently bind to the exocyclic amines of nucleosides, particularly deoxyguanosine and deoxyadenosine. nih.gov The formation of such DNA adducts indicates a potential for mutagenicity. nih.gov These studies suggest that the indole-2,3-dione scaffold could potentially interact with DNA either non-covalently or through covalent adduction following metabolic activation.

Structure-Activity Relationship (SAR) Studies on N-Substituted Indole-2,3-diones for Specific Biological Activities

The biological activity of indole-2,3-dione (isatin) derivatives is highly tunable through substitution on the indole ring system. Structure-activity relationship (SAR) studies provide critical insights into how these modifications influence potency and selectivity for various biological targets.

A key position for modification is the N1 nitrogen of the indole ring. The substituent at this position, such as the 2-methylprop-2-enyl group, can significantly impact the compound's physicochemical properties and its interaction with target proteins. nih.gov For instance, in the context of carboxylesterase inhibition by isatins, a direct relationship has been observed between the compound's hydrophobicity (as measured by clogP) and its inhibitory potency. nih.gov Compounds with low clogP values (<1.25) were generally ineffective, whereas those with high clogP values (>5) often exhibited inhibitory constants (Ki) in the nanomolar range. nih.gov This indicates that the N-substituent plays a crucial role in establishing favorable hydrophobic interactions within the enzyme's active site.

SAR studies on other N-substituted indole derivatives have shown that modifications to the N-substituent, the indole core, and other appended moieties can drastically alter activity. nih.govacs.org The size, shape, and electronic nature of the N-substituent are critical determinants of biological effect, influencing everything from target binding affinity to metabolic stability.

| Target | Structural Moiety | SAR Finding |

| Carboxylesterases | Isatin (Indole-2,3-dione) | Inhibitory potency is directly related to hydrophobicity (clogP); higher clogP values lead to lower Ki values. nih.gov |

| Mcl-1 | N-Substituted Indole | Modifications to the indole core, hydrophobic tail, and an acidic chain all impact binding interference. nih.gov |

| CFTR Potentiators | Tetrahydro-γ-carboline | Modifications to the tetrahydropyridine (B1245486) ring and substitutions on the phenyl ring significantly boost activity. acs.org |

Role as a Precursor or Building Block in Medicinal Chemistry Design

The 1H-indole-2,3-dione (isatin) scaffold is a synthetically versatile precursor used for the construction of a vast array of more complex heterocyclic compounds. researchgate.netresearchgate.net Its rich chemistry allows for modifications at multiple positions, making it an ideal starting point in medicinal chemistry for generating compound libraries with diverse biological activities. researchgate.netdovepress.com

Isatin can undergo reactions at the N1-position, the C5 and C7 positions of the benzene (B151609) ring, and at the C3-keto group. The C3-carbonyl is particularly reactive and serves as a key handle for synthetic transformations. For example, isatins can react with indole derivatives in acid-catalyzed reactions to form trisindolines, a class of compounds with significant biological activities, including anticancer and antimicrobial properties. nih.gov The reaction proceeds through the nucleophilic attack of indole at the C3 position of the activated isatin. nih.gov

Furthermore, the isatin scaffold can be linked to other pharmacophores to create hybrid molecules with potentially novel or enhanced activities. dovepress.com This strategy of molecular hybridization has been used to combine the structural features of isatin and indole to produce new anticancer leads. dovepress.com The ability to easily derivatize the isatin core makes this compound not just a potential bioactive molecule in its own right, but also a valuable building block for the synthesis of new chemical entities in drug discovery programs. nih.govresearchgate.net

Applications in Chemical Synthesis and Materials Science

A Versatile Building Block in Organic Synthesis

1-(2-Methylprop-2-enyl)indole-2,3-dione is a valuable intermediate in the synthesis of a wide array of organic molecules. The isatin (B1672199) core itself is a privileged structure, and the N-methallyl group provides an additional site for chemical modification, expanding its utility.

Precursor for Complex Heterocyclic Architectures

The indole-2,3-dione moiety is a well-established precursor for a variety of complex heterocyclic systems, and the 1-(2-methylprop-2-enyl) derivative is no exception. The electrophilic C3-carbonyl group of the isatin core is a key site for nucleophilic attack, initiating a cascade of reactions to form intricate molecular frameworks.

One of the most significant applications of isatin derivatives is in the synthesis of spirooxindoles , a class of compounds characterized by a spiro-fused ring at the 3-position of the oxindole (B195798) core. These structures are of great interest due to their prevalence in natural products and their diverse biological activities. nih.govnih.govmdpi.com The synthesis of spirooxindoles often involves multicomponent reactions where the isatin derivative, an activated methylene (B1212753) compound, and a third component react in a one-pot process to generate the complex spirocyclic system. nih.gov For instance, the reaction of an N-substituted isatin with a β-ketoester and malononitrile (B47326) can yield highly functionalized spiro[indoline-3,4'-pyran] derivatives. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions utilizing azomethine ylides generated in situ from isatins and amino acids are a powerful tool for constructing spiro-pyrrolidinyl-oxindoles. acs.orguc.pt These reactions proceed with high regio- and stereoselectivity, providing access to a diverse range of complex molecules with potential biological applications. The N-methallyl group in this compound can influence the steric and electronic environment of these reactions, potentially leading to novel stereochemical outcomes.

The inherent reactivity of the isatin core allows for a variety of other transformations to build complex heterocyclic systems as detailed in the table below.

| Reaction Type | Reagents | Resulting Heterocycle |

| Aldol (B89426) Condensation | Acetaldehyde | 3-substituted 3-hydroxyindolin-2-ones nih.gov |

| Friedel-Crafts Reaction | Aromatic compounds | 3-aryl-3-hydroxyoxindoles nih.gov |

| Ring Expansion | - | Quinolines, tryptanthrins nih.gov |

| Oxidation | Chromic acid, H₂O₂ | Isatoic anhydride (B1165640) nih.gov |

Synthesis of Bioactive Analogues and Ligands

The isatin scaffold is a well-known pharmacophore present in a multitude of compounds with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govdergipark.org.tr The synthesis of novel isatin derivatives is a continuous effort in medicinal chemistry to discover new therapeutic agents with improved efficacy and selectivity.

Derivatives of indole-2,3-dione have been investigated as inhibitors of various enzymes, such as monoamine oxidase, and as ligands for receptors like the benzodiazepine (B76468) receptor. nih.gov The introduction of different substituents on the isatin ring, including at the N1-position, can significantly modulate the biological activity. The 1-(2-methylprop-2-enyl) group, with its lipophilic character and potential for further functionalization, can be a key element in the design of new bioactive analogues.

The synthesis of new isatin-based ligands for metal complexes is another area of active research. nih.gov These ligands can be used to create coordination compounds with unique catalytic or biological properties. The methallyl group on this compound could potentially coordinate to a metal center, leading to the formation of novel organometallic complexes.

Potential Applications in Polymer Chemistry

While specific research on the polymerization of this compound is not extensively documented, the presence of the polymerizable methallyl group suggests its potential as a monomer or comonomer in the synthesis of novel polymers. The isatin moiety could introduce unique properties to the resulting polymer, such as thermal stability, specific recognition capabilities, or biological activity.

General methods for the polymerization of monomers containing allyl groups, such as suspension polymerization, could be applicable. researchgate.net The reactivity of the methallyl group might allow for its incorporation into polymer chains through radical polymerization or other polymerization techniques. The resulting polymers could find applications as functional materials, for example, in the development of sensors or as materials with antimicrobial properties. Research on the synthesis of polymers from other isatin derivatives has shown the feasibility of incorporating this heterocyclic unit into polymer backbones. rsc.orgresearchgate.net

Role in the Development of Advanced Catalytic Systems

Isatin derivatives can serve as ligands for transition metal complexes, which can then be utilized as catalysts in a variety of organic transformations. The nitrogen and oxygen atoms of the isatin core can coordinate to metal centers, and the substituents on the isatin ring can be tailored to fine-tune the electronic and steric properties of the resulting catalyst.

While there is no specific literature on the use of this compound in catalysis, the general principles of ligand design suggest its potential. The methallyl group could play a role in the catalytic cycle, for instance, by participating in intramolecular reactions or by influencing the coordination geometry around the metal center. The development of chiral catalysts based on isatin derivatives is an active area of research, and the introduction of a methallyl group could provide a new handle for creating asymmetric catalytic systems. rsc.org

Integration into Functional Materials

The unique chemical structure of this compound, combining the rigid, electron-deficient isatin core with a flexible, reactive methallyl group, makes it an interesting candidate for integration into functional materials. The isatin moiety is known to participate in hydrogen bonding and π-π stacking interactions, which can be exploited for the self-assembly of supramolecular structures.

The incorporation of isatin derivatives into materials can impart specific functions, such as sensing capabilities or biological activity. For example, the chromophoric nature of the isatin core could be utilized in the design of colorimetric sensors. Furthermore, the potential for this compound to be polymerized, as discussed earlier, opens up the possibility of creating functional polymers with tailored properties. The design and synthesis of functional organic molecules and polymers is a rapidly developing field, and isatin derivatives represent a promising class of building blocks for the creation of new materials with advanced applications.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

While the synthesis of N-substituted isatins is well-established, future research should focus on developing more sustainable and efficient methods for preparing 1-(2-Methylprop-2-enyl)indole-2,3-dione. Conventional N-alkylation of isatin (B1672199) often involves the use of strong bases and polar aprotic solvents. mdpi.com

Future work could explore:

Green Chemistry Approaches: Utilizing eco-friendly solvents like polyethylene (B3416737) glycol (PEG) or ionic liquids could reduce the environmental impact. researchgate.netmdpi.com Microwave-assisted synthesis is another promising avenue, as it has been shown to dramatically reduce reaction times and improve yields for N-alkylation of isatin. mdpi.com

Catalytic Methods: Developing catalytic enantioselective methods for the N-alkylation of isatin would be a significant advancement. Organocatalysis, for instance using prolinol derivatives, has been successfully applied to the asymmetric N-alkylation of isatins with enals, suggesting that similar strategies could be adapted for methallyl halides. rsc.orgnih.gov

One-Pot Procedures: Designing one-pot, multi-component reactions that construct the substituted isatin core and introduce the N-methallyl group in a single synthetic operation would enhance efficiency. dergipark.org.tr This could involve, for example, a metal-free synthesis involving C-H bond activation and internal cyclization of a suitably substituted 2-amino acetophenone. dergipark.org.tr

| Method | Potential Advantage | Relevant Analogue |

| Microwave-Assisted Alkylation | Reduced reaction time, higher yield, less solvent. mdpi.com | N-benzyl isatin mdpi.com |

| Organocatalytic Asymmetric Alkylation | Access to chiral, enantiomerically pure compounds. rsc.org | N-(3-phenyl-propyl)-isatin rsc.org |

| Synthesis in Green Solvents (e.g., PEG-400) | Environmentally benign, recyclable solvent system. researchgate.net | N-alkyl isatins researchgate.net |

This table presents potential synthetic methodologies for this compound based on successful applications with analogous N-substituted isatins.

Exploration of Untapped Reactivity Profiles of the N-(2-Methylprop-2-enyl) Moiety

The isatin nucleus possesses two distinct carbonyl groups (a ketone and a lactam) that are hubs for various chemical reactions, including condensation, oxidation, and ring-expansion. nih.govrsc.orgsciensage.info The N-(2-methylprop-2-enyl) substituent introduces an alkene functionality, which has a rich and largely unexplored reactivity profile in this context.

Future research should investigate:

Intramolecular Cycloadditions: The alkene of the methallyl group could potentially participate in intramolecular cycloaddition reactions with a transiently generated reactive species on the isatin core, leading to complex, polycyclic indole (B1671886) alkaloids.

Metathesis Reactions: Cross-metathesis reactions with other alkenes could be used to elaborate the N-substituent, attaching longer chains or other functional groups to create a library of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The terminal alkene could be a substrate for various cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds, linking the isatin scaffold to other aromatic or aliphatic systems.

Oxidative Cleavage and Functionalization: Reactions like ozonolysis or dihydroxylation of the double bond could be used to introduce new oxygen-containing functional groups, providing derivatives with altered solubility and hydrogen-bonding capabilities.

Advanced Mechanistic Elucidation of Biological Interactions

Isatin and its N-substituted derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The specific biological targets and mechanisms of action are often dependent on the nature of the substituents. For N-substituted isatins, interactions with microtubules and various protein kinases are common mechanisms of cytotoxicity. researchgate.netnih.gov

Key future research areas include:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and chemical genetics to identify the specific cellular protein(s) that this compound binds to.

Enzyme Inhibition Assays: Screening the compound against panels of kinases, proteases, and other enzymes implicated in diseases like cancer to determine its inhibitory profile. nih.gov

Structural Biology: Co-crystallizing the compound with its identified biological target (if it is an enzyme or receptor) to obtain X-ray crystallographic data. This would provide atomic-level insight into the binding mode and guide the design of more potent analogues.

Cellular Mechanism Studies: Investigating the downstream cellular effects of target engagement, such as cell cycle arrest, induction of apoptosis, or modulation of specific signaling pathways. researchgate.net

| Potential Biological Target Class | Rationale for Investigation |

| Protein Kinases (e.g., Tyrosine Kinases) | Many isatin derivatives, such as sunitinib, are potent kinase inhibitors. nih.govnih.gov |

| Tubulin/Microtubules | N-substituted isatins can act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site. researchgate.net |

| Caspases | Certain functionalized N-alkyl isatins are potent and selective caspase inhibitors. mdpi.com |

| Monoamine Oxidase (MAO) | Isatin itself was first identified as an inhibitor of MAO. researchgate.net |

This table outlines potential biological targets for this compound based on the known activities of the broader isatin class.

Design and Synthesis of Next-Generation Analogues for Specific Research Applications

The this compound scaffold is ripe for modification to create next-generation analogues with tailored properties. Molecular hybridization, the strategy of combining two or more pharmacophores, is a powerful tool in drug discovery and could be applied here. nih.govnih.gov

Future synthetic campaigns could focus on:

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the benzene (B151609) ring of the isatin core to modulate electronic properties and biological activity. Halogenation at the 5- and 7-positions, for instance, is known to enhance the antibacterial activity of some isatins. nih.gov

C3-Position Modifications: The C3-keto group is highly reactive and can be converted into a wide variety of functional groups, such as hydrazones, oximes, and spirocycles, leading to compounds with distinct biological profiles. nih.govnih.govnih.gov

Hybrid Molecules: Using the N-methallyl group as a linker to attach other biologically active moieties (e.g., chalcones, quinazolines, or other heterocyclic systems) to create hybrid molecules with potential dual-action mechanisms. nih.govmdpi.com

Computational Design and Prediction of Novel Properties

In silico methods are invaluable for prioritizing synthetic targets and understanding molecular behavior. For this compound, computational chemistry can provide significant insights.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: To predict the molecule's geometric and electronic properties, such as the molecular electrostatic potential (MEP) surface, frontier molecular orbitals (HOMO-LUMO), and reactivity indices. researchgate.netdergipark.org.tr This can help identify the most reactive sites for chemical modification.

Molecular Docking: To simulate the binding of the compound to the active sites of known biological targets (e.g., protein kinases). nih.govnih.gov This can predict binding affinity and key intermolecular interactions, guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested, QSAR models can be built to correlate structural features with biological activity, enabling the prediction of the potency of yet-unsynthesized compounds. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help assess the "drug-likeness" of the compound and its analogues early in the research process. researchgate.net

Interdisciplinary Research with Materials Science and Chemical Biology

The unique chemical structure of this compound makes it a candidate for applications beyond medicinal chemistry, particularly in materials science and chemical biology.

Promising interdisciplinary avenues include:

Polymer Chemistry: The alkene functionality of the methallyl group could be used for polymerization or for grafting the isatin moiety onto polymer backbones, creating new materials with unique optical or biological properties.

Fluorescent Probes: The isatin scaffold is a component of some fluorescent dyes. nih.gov Research could explore whether this compound or its derivatives can function as fluorescent sensors for specific metal ions or biomolecules.

Chemical Biology Tools: The methallyl group can be functionalized with tags (e.g., biotin (B1667282) or a fluorophore) or click chemistry handles. Such derivatives could be used as chemical probes to study the biological roles of the compound's cellular targets through techniques like pull-down assays and fluorescence microscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.